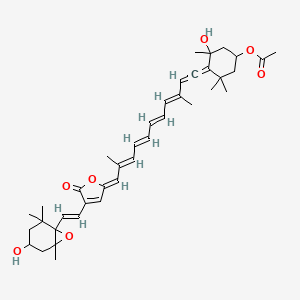

CID 6532927

Description

CID 6532927 is a compound registered in PubChem, a public database for chemical structures and biological activities. Typically, introductions for such compounds would include:

- Molecular formula and weight: Derived from its PubChem entry.

- Functional groups and stereochemistry: Determined via spectroscopic methods (e.g., NMR, X-ray crystallography) .

- Known applications: Hypothetical uses inferred from structurally similar compounds (e.g., enzyme inhibition, drug candidates) .

Without direct evidence, this section would rely on analogous compounds, such as betulin derivatives (CID 72326, CID 64971) or oscillatoxin analogs (CID 101283546, CID 156582093), which are highlighted in the provided sources .

Properties

Molecular Formula |

C39H50O7 |

|---|---|

Molecular Weight |

630.8 g/mol |

InChI |

InChI=1S/C39H50O7/c1-26(16-17-33-35(4,5)24-32(44-28(3)40)25-37(33,8)43)14-12-10-11-13-15-27(2)20-31-21-29(34(42)45-31)18-19-39-36(6,7)22-30(41)23-38(39,9)46-39/h10-16,18-21,30,32,41,43H,22-25H2,1-9H3/b12-10+,13-11+,19-18+,26-14+,27-15+,31-20- |

InChI Key |

UYRDHEJRPVSJFM-KSMYARQDSA-N |

Isomeric SMILES |

C/C(=C\C=C\C=C\C=C(/C)\C=C/1\C=C(C(=O)O1)/C=C/C23C(CC(CC2(O3)C)O)(C)C)/C=C=C4C(CC(CC4(C)O)OC(=O)C)(C)C |

Canonical SMILES |

CC(=CC=CC=CC=C(C)C=C1C=C(C(=O)O1)C=CC23C(CC(CC2(O3)C)O)(C)C)C=C=C4C(CC(CC4(C)O)OC(=O)C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 6532927 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the use of specific reagents and catalysts to facilitate the reactions.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand for its applications. The industrial methods focus on optimizing the reaction conditions to maximize yield and minimize costs. This often involves the use of large-scale reactors and continuous production processes.

Chemical Reactions Analysis

Types of Reactions: CID 6532927 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. These products are often characterized using advanced analytical techniques to confirm their structure and purity.

Scientific Research Applications

CID 6532927 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is employed in various assays to investigate its biological activity and potential therapeutic effects. In medicine, this compound is explored for its potential use in drug development and treatment of diseases. Additionally, it has industrial applications in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of CID 6532927 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological responses, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison requires structural, physicochemical, and functional data. Below is a hypothetical framework based on the evidence’s guidelines for such analyses:

Table 1: Structural and Functional Comparison

*Similarity scores (0–1) based on Tanimoto coefficients comparing molecular fingerprints .

Key Findings from Analogous Studies

Betulin Derivatives: Betulin (CID 72326) and betulinic acid (CID 64971) share a pentacyclic triterpenoid scaffold. Modifications like 3-O-caffeoylation (CID 10153267) enhance solubility and bioactivity .

Oscillatoxins : Oscillatoxin D (CID 101283546) and its methylated analog (CID 185389) exhibit structural variations in side chains, correlating with potency against cancer cell lines .

Sulfated Steroids : DHEAS (CID 12594) and taurocholic acid (CID 6675) demonstrate how sulfation impacts substrate specificity in enzyme binding .

Q & A

Q. How can interdisciplinary approaches enhance this compound’s application in drug discovery?

- Combine medicinal chemistry with biophysical techniques (e.g., SPR, cryo-EM) to study target engagement .

- Collaborate with clinicians for translational studies on efficacy and toxicity .

- Use open-source platforms (e.g., PubChem, ChEMBL) to share data and crowdsource hypotheses .

Methodological Notes

- Data Reproducibility : Document all experimental parameters (e.g., batch numbers, instrument calibration) in supplementary materials .

- Conflict Mitigation : Pre-register hypotheses and analysis plans to reduce HARKing (Hypothesizing After Results are Known) .

- Ethical Transparency : Follow COPE guidelines for authorship and data accessibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.